N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide
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Overview
Description
N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, both of which are significant in medicinal chemistry due to their broad spectrum of biological activities. This compound is of particular interest due to its potential pharmacological properties and its role as a bioisostere of purine .
Preparation Methods
The synthesis of N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide typically involves the annulation of a thiazole ring to a pyridine derivative. One efficient method includes the use of microwave-assisted synthesis. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine is heated under microwave irradiation at 115°C for 30 minutes . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: This compound has shown promise in the development of anti-inflammatory and antitumor drugs.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide involves its interaction with various molecular targets. It has been reported to act as a histamine H3 receptor antagonist, which suggests its potential use in treating conditions related to histamine regulation . The compound’s structure allows it to interact with a wide range of receptor targets, enhancing its pharmacological profile.
Comparison with Similar Compounds
N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide can be compared with other thiazolo[4,5-b]pyridine derivatives. Similar compounds include:
Thiazolo[4,5-b]pyridine-2-carbonitriles: These compounds also exhibit significant biological activities but differ in their functional groups and specific applications.
N-(Pyridin-4-yl)benzamide: This compound shares a similar benzamide structure but differs in the position and type of heterocyclic ring attached.
Properties
Molecular Formula |
C13H8BrN3OS |
---|---|
Molecular Weight |
334.19 g/mol |
IUPAC Name |
N-(5-bromo-[1,3]thiazolo[4,5-b]pyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H8BrN3OS/c14-10-7-6-9-11(15-10)16-13(19-9)17-12(18)8-4-2-1-3-5-8/h1-7H,(H,15,16,17,18) |
InChI Key |
SJHOATIIBZOERW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=N3)Br |
Origin of Product |
United States |
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